5-(1-(2-((4-氯苄基)氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)-N-异戊基戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

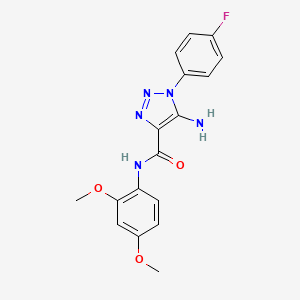

The compound is a complex organic molecule with multiple functional groups, including an amino group, a quinazolinone group, and an amide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amino group could participate in reactions with acids or electrophiles, and the amide group could undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups such as the amide could influence its solubility in different solvents .科学研究应用

- The title compound exhibits aphicidal activity against aphids such as Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests that damage crops, so this compound could serve as a potential insecticide for aphid control .

- In addition to its aphicidal activity, the compound also displays antifungal effects against Pythium aphanidermatum (62.0%). Antifungal agents are crucial for protecting plants from fungal diseases, making this compound valuable in agricultural applications .

- Substituted triazine compounds, like the one , have gained attention in medicinal chemistry. Their simple structure and diverse activities (including insecticidal, antifungal, herbicidal, and antiviral) make them promising candidates for drug development .

- The presence of the electron-withdrawing group NO2 plays a pivotal role in conferring insecticidal properties. This compound’s effectiveness against various aphid species highlights the importance of such groups in designing insecticides .

- Benzyl groups, like the one in this compound, have demonstrated outstanding activities in both insecticides (e.g., Pyridaben) and fungicides (e.g., Cyflufenamid). However, resistance issues necessitate continuous exploration of novel compounds .

- Overall, this compound contributes valuable insights for designing novel agrochemicals. Researchers can use its structure and bioactivity as a foundation for developing more effective insecticides and fungicides .

Aphid Control Agents

Antifungal Properties

Medicinal Chemistry

Electron-Withdrawing Groups in Insecticides

Benzyl Groups in Pesticides

Agrochemical Development

安全和危害

未来方向

The study of complex organic molecules like this one is a vibrant area of research, particularly in the field of medicinal chemistry. Future research could involve exploring the synthesis of similar compounds, studying their biological activity, and optimizing their properties for potential therapeutic applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate, followed by the reaction of the resulting intermediate with N-isopentylpentanoyl chloride.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate", "N-isopentylpentanoyl chloride", "diethyl ether", "dichloromethane", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate in dichloromethane using triethylamine as a catalyst to form the intermediate.", "Step 2: Purification of the intermediate by recrystallization from diethyl ether.", "Step 3: Reaction of the intermediate with N-isopentylpentanoyl chloride in dichloromethane using triethylamine as a catalyst to form the final product.", "Step 4: Purification of the final product by recrystallization from a mixture of diethyl ether and hexanes.", "Step 5: Washing and drying of the final product with a mixture of sodium bicarbonate, sodium chloride, and water." ] } | |

CAS 编号 |

1185045-70-8 |

产品名称 |

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide |

分子式 |

C27H33ClN4O4 |

分子量 |

513.04 |

IUPAC 名称 |

5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |

InChI |

InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)9-5-6-16-31-26(35)22-7-3-4-8-23(22)32(27(31)36)18-25(34)30-17-20-10-12-21(28)13-11-20/h3-4,7-8,10-13,19H,5-6,9,14-18H2,1-2H3,(H,29,33)(H,30,34) |

InChI 键 |

HROOXVNEAMXNQJ-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)

![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)

![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2582861.png)

![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)